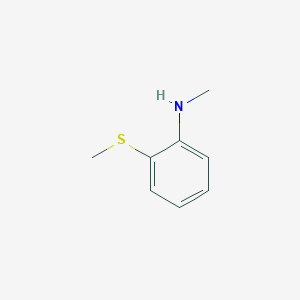

N-methyl-2-(methylsulfanyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-methyl-2-(methylsulfanyl)aniline often involves the reaction of aniline derivatives with sulfur-containing reagents. For instance, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via the insertion of sulfur dioxide starting from anilines represents a related process, showcasing the versatility of aniline derivatives in forming sulfur-containing compounds under mild conditions (Tong Liu, D. Zheng, Jie Wu, 2017).

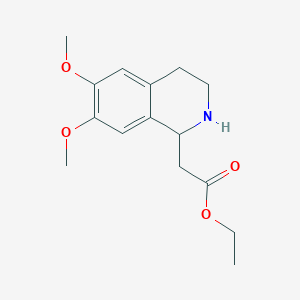

Molecular Structure Analysis

Spectroscopic methods such as FT-IR and UV-Vis have been employed to study the molecular structure of related compounds. The structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline was characterized using these techniques, providing insights into the molecular geometry and electronic absorption spectra, which are crucial for understanding the chemical behavior of N-methyl-2-(methylsulfanyl)aniline analogs (Ümit Ceylan, Gonca Özdemir Tarı, H. Gökce, E. Ağar, 2016).

Chemical Reactions and Properties

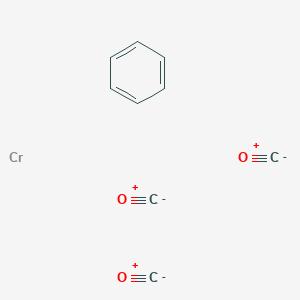

The chemical reactions involving N-methyl-2-(methylsulfanyl)aniline derivatives can lead to various interesting products. For example, the reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl under mild conditions resulted in organometallic products showcasing the compound's reactivity towards transition metals, which could be relevant for understanding its chemical properties (Dong-liang Wang, W. Hwang, Liangshiu Lee, M. Chiang, 1999).

Physical Properties Analysis

Investigations into the physical properties, such as solubility, melting point, and crystal structure, are essential for the practical application of chemical compounds. The study of the structure and spectroscopic properties of related Schiff bases provides insight into their physical characteristics, such as crystal lattice features and supramolecular interactions, which are valuable for the material science applications of N-methyl-2-(methylsulfanyl)aniline (D. D. Richards, M. T. C. Ang, R. McDonald, Matthias Bierenstiel, 2015).

Chemical Properties Analysis

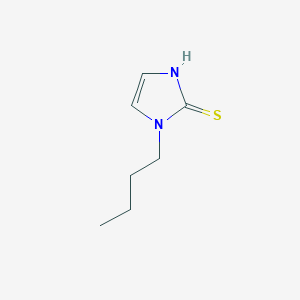

The chemical properties, including reactivity, stability under various conditions, and interaction with different chemical reagents, are critical for understanding and predicting the behavior of N-methyl-2-(methylsulfanyl)aniline in chemical reactions. The synthesis and characterization of poly(N-methyl aniline) doped with sulphonic acids highlight the conductivity and thermal behavior, providing a glimpse into the chemical properties of N-methyl aniline derivatives (M. Kulkarni, A. K. Viswanath, P. Khanna, 2006).

Safety And Hazards

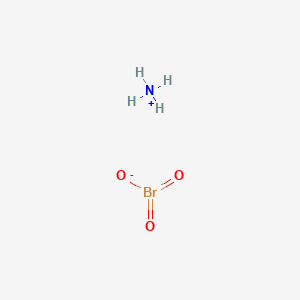

The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Propiedades

IUPAC Name |

N-methyl-2-methylsulfanylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACLFTSARPNRHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507555 |

Source

|

| Record name | N-Methyl-2-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(methylsulfanyl)aniline | |

CAS RN |

13372-62-8 |

Source

|

| Record name | N-Methyl-2-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.